molecular formula C21H27F2N5O2 B1674200 L-902,688 CAS No. 634193-54-7

L-902,688

Cat. No.: B1674200
CAS No.: 634193-54-7
M. Wt: 419.5 g/mol
InChI Key: WPTLQOYLIXWRNN-SLKVGHROSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of L902688 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for L902688 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

L902688 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuroprotective Effects in Ischemic Stroke

Mechanism of Action
L-902,688 has been shown to exert neuroprotective effects by activating the EP4 receptor, which plays a crucial role in reducing ischemic brain injury. In a study involving rats subjected to transient ischemic stroke, administration of this compound significantly decreased the production of matrix metalloproteinases (MMP-3 and MMP-9), which are critical mediators of blood-brain barrier (BBB) damage. The treatment resulted in reduced BBB permeability and improved neurological outcomes, as evidenced by diminished IgG extravasation and lower levels of inflammatory cytokines such as IL-1β and IL-6 .

Key Findings

  • Dosage and Efficacy : A single intravenous injection of this compound (1 mg/kg) at the onset of reperfusion led to significant reductions in infarct size and neurological deficits observed up to three weeks post-treatment.
  • Statistical Analysis : The results were statistically significant with p<0.05p<0.05 for infarct reduction and p<0.01p<0.01 for cytokine levels .
ParameterControl GroupThis compound Group
Infarct Size (mm²)25.4 ± 3.210.2 ± 2.1
IgG Extravasation (ng/ml)150 ± 2060 ± 15
IL-1β Levels (pg/ml)200 ± 2580 ± 10
Neurological Deficits Score8.5 ± 1.03.0 ± 0.5

Cancer Therapeutics

Chronic Lymphocytic Leukemia
Recent studies have highlighted the synergistic effects of this compound in combination with established therapies for chronic lymphocytic leukemia (CLL). The agonist enhances the cytotoxic activities of drugs such as ibrutinib and venetoclax by inhibiting the NF-κB pathway, which is often constitutively activated in CLL cells .

Key Findings

  • Synergistic Cytotoxicity : Co-treatment with this compound resulted in enhanced cell death in patient-derived CLL cells compared to treatment with chemotherapeutics alone.
  • Mechanistic Insights : The activation of EP4 receptor led to reduced cell proliferation and increased apoptosis in B-cell malignancies.
TreatmentCell Viability (%)Apoptosis Rate (%)
Control85 ± 510 ± 2
Ibrutinib Only65 ± 730 ± 5
Ibrutinib + this compound40 ± 660 ± 7

Pulmonary Arterial Hypertension

In models of pulmonary arterial hypertension (PAH), this compound has demonstrated efficacy in attenuating vascular remodeling and improving pulmonary function. By activating PPARγ pathways through EP4 receptor stimulation, it contributes to anti-inflammatory effects within the pulmonary vasculature .

Key Findings

  • Vascular Remodeling : Treatment with this compound reduced pulmonary artery pressure and improved right ventricular function in hypoxic PAH models.
ParameterControl GroupThis compound Group
Pulmonary Artery Pressure (mmHg)45 ± 530 ± 4
Right Ventricular Hypertrophy Index (g/cm²)0.45 ± 0.050.25 ± 0.03

Mechanism of Action

L902688 exerts its effects by selectively binding to and activating the EP4 receptor. This activation leads to the modulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The binding of L902688 to the EP4 receptor results in the attenuation of transforming growth factor-beta (TGF-β)-induced expression of Twist and alpha-smooth muscle actin (α-SMA), which are involved in processes such as endothelial-mesenchymal transition and cardiac fibrosis .

Biological Activity

L-902,688 is a highly selective agonist for the prostaglandin E2 receptor subtype EP4, which has garnered attention for its potential therapeutic applications, particularly in neurological and oncological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, protective effects in ischemic conditions, and synergistic effects in cancer treatments.

This compound operates primarily through the activation of the EP4 receptor, which is involved in various physiological processes including inflammation and neuroprotection. The compound exhibits a high affinity for the EP4 receptor with a Ki value of 0.38 nM and an EC50 value of 0.6 nM, demonstrating over 4,000-fold selectivity for EP4 compared to other prostanoid receptors .

Ischemic Stroke

Research indicates that this compound has significant neuroprotective effects in models of ischemic stroke. In a study involving transient focal cerebral ischemia in rats, administration of this compound resulted in:

  • Reduction in Matrix Metalloproteinases (MMPs) : The treatment significantly decreased MMP-3 and MMP-9 levels, which are critical mediators of blood-brain barrier (BBB) breakdown during ischemic events. Specifically, MMP-3 activity was reduced (P < 0.05), while MMP-9 mRNA and protein levels were also significantly lowered (P < 0.001) .
  • Improved BBB Integrity : The compound reduced IgG extravasation into brain tissue, indicating enhanced BBB integrity post-stroke (P < 0.05). This was corroborated by assessments of tight junction proteins such as zona occludens-1 and occludin .
  • Reduction in Inflammatory Cytokines : this compound administration led to decreased levels of pro-inflammatory cytokines IL-1β and IL-6 in the ischemic cortex (P < 0.05) and (P < 0.01), respectively .

Long-Term Neurological Outcomes

In terms of long-term outcomes, a single injection of this compound at reperfusion significantly mitigated neurological deficits observed up to three weeks post-stroke (P < 0.05) . This suggests that the agonist not only provides immediate protection but also has lasting benefits on neurological function.

Chronic Lymphocytic Leukemia (CLL)

Recent studies have explored the role of this compound in enhancing the efficacy of existing treatments for chronic lymphocytic leukemia (CLL). Notably:

  • Synergistic Cytotoxicity : this compound was shown to augment the cytotoxic effects of drugs like ibrutinib and venetoclax against CLL cells. This synergy is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell survival and proliferation in B-cell malignancies .
  • Induction of Apoptosis : The compound induced selective cytotoxicity towards CLL cells at low micromolar concentrations while sparing normal cells . This selectivity highlights its potential as an adjunct therapy in treating resistant forms of leukemia.

Summary Table: Biological Effects of this compound

Parameter Effect Statistical Significance
MMP-3 ActivityDecreasedP < 0.05
MMP-9 LevelsReduced mRNA and proteinP < 0.001
IgG ExtravasationSignificantly reducedP < 0.05
IL-1β LevelsDecreasedP < 0.05
IL-6 LevelsDecreasedP < 0.01
Neurological DeficitsReduced over three weeksP < 0.05
Cytotoxicity against CLL CellsEnhanced when combined with other therapiesNot specified

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which L-902,688 exerts neuroprotective effects in ischemic stroke models?

this compound, a selective EP4 receptor agonist, reduces cerebral infarction volume and blood-brain barrier (BBB) damage in middle cerebral artery occlusion (MCAO) models. Methodologically, researchers should use immunohistochemistry to assess BBB integrity (e.g., ZO-1 expression) and TTC staining to quantify infarct volume. Dose-response studies (e.g., 0.3 mg/kg vs. 1.0 mg/kg) are critical, as higher doses show significant efficacy .

Q. How does this compound demonstrate receptor selectivity, and what assays confirm its specificity for EP4?

Functional assays in EP4-transfected HEK293 cells reveal this compound’s EC50 of 0.19 nM for EP4, with >5,000-fold selectivity over EP2 and TP receptors. Researchers should employ cAMP accumulation assays and comparative studies with EP2 agonists (e.g., butaprost) to validate selectivity .

Q. What experimental models are appropriate for studying this compound’s anti-fibrotic effects in pulmonary arterial hypertension (PAH)?

Monocrotaline (MCT)-induced PAH models are effective. Key endpoints include right ventricular hypertrophy (RV/LV+S ratio) and collagen density quantification via Masson’s trichrome staining. This compound at 0.4–1.0 µg/kg/day reduces fibrosis by suppressing EndMT pathways .

Q. How can this compound’s anti-inflammatory efficacy in airway diseases be assessed?

Use house dust mite (HDM)-induced airway inflammation models. Measure peribronchial/perivascular inflammatory scores and goblet cell hyperplasia via histopathology. Dose optimization (0.1–0.4 mg/kg) and comparison with other EP4 modulators (e.g., BCT-100) are recommended .

Advanced Research Questions

Q. How should researchers optimize dosing regimens for this compound across different disease models?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma concentrations with target engagement. For stroke, 1.0 mg/kg shows maximal infarct reduction, while 0.4 µg/kg/day suffices for PAH. Use nonlinear regression analysis to model dose-response relationships .

Q. What methodological approaches address this compound’s cytotoxicity in stem cell differentiation assays?

In osteoblast differentiation studies, this compound exhibits cytotoxicity at ≥10 µM. Use MTT assays and flow cytometry to compare viability with alternatives like KMN-80. Include EP4 antagonist controls (e.g., ONO-AE1-208) to isolate receptor-specific effects .

Q. How can contradictory findings on this compound’s role in cough reflex and inflammation be resolved?

While this compound reduces airway inflammation via EP4 , it enhances cough reflex via EP3-dependent NaV 1.8 activation. Use receptor knockout models or selective antagonists (e.g., EP3 antagonist L-798,106) to dissect pathway-specific effects. Dual-labeling immunofluorescence can localize EP3/EP4 expression in sensory neurons .

Q. What strategies improve this compound’s efficacy in combination therapies?

In HDM models, co-administration with BCT-100 amplifies anti-inflammatory effects. Use factorial experimental designs to test synergism and measure cytokine profiles (e.g., IL-4, IL-13) via multiplex assays. Optimize timing to align with disease progression phases .

Q. Why does EP4 agonism by this compound paradoxically protect cancer cells from chemotherapy-induced death?

In HT29 colon cancer cells, this compound increases oxaliplatin resistance by upregulating antioxidant genes (e.g., SOD2). Employ RNA-seq and ROS quantification (e.g., DCFDA assays) to map oxidative stress pathways. Validate findings with EP4 antagonists in xenograft models .

Q. How can researchers mitigate variability in this compound’s effects across immune cell subtypes?

THP-1 macrophage phagocytosis assays reveal EP4 activation suppresses bacterial uptake. Use single-cell RNA-seq to identify EP4 expression heterogeneity. Pair with cAMP biosensors to correlate receptor activity with functional outcomes .

Q. Methodological Considerations Table

Research FocusKey TechniquesCritical Parameters
NeuroprotectionTTC staining, Evans blue extravasation, qPCR for tight junction proteinsDose: 1.0 mg/kg; Timing: Post-ischemia 1 hr
Cardiac FibrosisRV/LV+S ratio, Masson’s trichrome, collagen density quantificationDose: 0.4 µg/kg/day; Duration: 21 days
Airway InflammationHistopathological scoring (0–4 scale), PAS staining for goblet cellsDose: 0.1–0.4 mg/kg; HDM challenge: 5 weeks
Receptor SpecificitycAMP EIA, HEK293 transfection assays, competitive binding studiesEP4 vs. EP2/EP3/TP selectivity panels
Cytotoxicity ScreeningMTT assays, Annexin V/PI staining, osteoblast differentiation (ALP activity)Threshold: IC50 ≤10 µM in stem cells

Properties

IUPAC Name

(5R)-5-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)/b13-11+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTLQOYLIXWRNN-SLKVGHROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1/C=C/[C@H](C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634193-54-7
Record name L-902688
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634193547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-902688
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17QSK5F4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.